3-Methoxy-4-(3-methylbutoxy)benzaldehyde
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Overview
Description
3-Methoxy-4-(3-methylbutoxy)benzaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is also known by its IUPAC name, 4-(isopentyloxy)-3-methoxybenzaldehyde . This compound is characterized by the presence of a methoxy group and a 3-methylbutoxy group attached to a benzaldehyde core.
Preparation Methods
The synthesis of 3-Methoxy-4-(3-methylbutoxy)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-methylbutanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methoxy-4-(3-methylbutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and butoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-4-(3-methylbutoxy)benzaldehyde has several scientific research applications, including:
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving aldehyde groups.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-methylbutoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The methoxy and butoxy groups may also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Methoxy-4-(3-methylbutoxy)benzaldehyde can be compared with similar compounds such as:
4-Methoxy-3-methylbenzaldehyde: This compound has a similar structure but lacks the butoxy group, which may affect its reactivity and applications.
3-Benzyloxy-4-methoxybenzaldehyde: This compound has a benzyloxy group instead of a butoxy group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-4-(3-methylbutoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8-10H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAVUZPWNRBYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350114 |
Source
|
Record name | 3-methoxy-4-(3-methylbutoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114991-69-4 |
Source
|
Record name | 3-methoxy-4-(3-methylbutoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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